molecular formula C9H10Cl2N2O2 B2511522 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride CAS No. 2251054-39-2

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride

Número de catálogo: B2511522
Número CAS: 2251054-39-2
Peso molecular: 249.09
Clave InChI: YJKPXCRPFUWQLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride is a chemically versatile intermediate primarily used in the research and development of novel small-molecule therapeutics. Its core structure, the 1H-pyrrolo[3,2-b]pyridine scaffold, is recognized in medicinal chemistry as a privileged scaffold for designing potent enzyme inhibitors . This compound serves as a critical building block for the synthesis of more complex molecules targeting protein kinases, which are implicated in a wide range of diseases including cancer, inflammatory conditions, and cardiovascular disorders . The acetic acid moiety allows for further functionalization, typically through amide bond formation or esterification, enabling researchers to conjugate the heterocyclic core to various pharmacophores. This is exemplified in scientific literature where analogous pyrrolopyridine-acetic acid derivatives are utilized in structure-activity relationship (SAR) studies to optimize drug potency and selectivity . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in biological assays. This product is intended for research applications as a key intermediate in hit-to-lead optimization campaigns and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2ClH/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPXCRPFUWQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of Substituted Pyridine Derivatives

A common method involves the cyclization of nitro-substituted pyridine intermediates. For example, 2-bromo-5-methylpyridine-1-oxide undergoes nitration with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. Subsequent treatment with N,N-dimethylformamide dimethyl acetal facilitates cyclization into a pyrrolo[3,2-b]pyridine precursor. Iron powder in acetic acid reduces nitro groups while promoting ring closure, as demonstrated in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups at the 6-position of the pyrrolo[3,2-b]pyridine core. For instance, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine reacts with arylboronic acids under microwave irradiation (125°C, 26 minutes) in the presence of Pd(PPh3)4 to yield 6-aryl derivatives. While this method targets analogues, analogous conditions apply to the acetic acid-functionalized variant.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via nucleophilic substitution or ester hydrolysis:

Alkylation with Chloroacetyl Chloride

A key intermediate, [6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl]-methanol, reacts with chloroacetyl chloride in acetonitrile to form 2-chloro-1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-1-yl}ethan-1-one. Alkaline hydrolysis (K2CO3 in methanol/water) converts the chloroacetate to the acetic acid derivative.

Direct Condensation with Glyoxylic Acid

Alternative routes employ glyoxylic acid in refluxing acetic acid with catalytic HCl. The reaction proceeds via electrophilic substitution at the pyrrolo[3,2-b]pyridine’s 5-position, followed by decarboxylation to yield the acetic acid side chain.

Formation of the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt through acidification:

HCl Gas Treatment

Dissolving the free base in anhydrous ethanol and bubbling HCl gas through the solution precipitates the dihydrochloride. Excess HCl ensures protonation of both the pyrrolopyridine nitrogen and the acetic acid carboxylate.

Aqueous HCl Crystallization

Stirring the compound in concentrated aqueous HCl (37%) at 0–5°C followed by slow evaporation yields crystalline 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride.

Optimization and Characterization

Reaction Conditions

  • Temperature : Microwave-assisted reactions (85–125°C) reduce reaction times from hours to minutes.
  • Catalysts : Pd(PPh3)4 (2–5 mol%) optimizes cross-coupling efficiency.
  • Solvents : 1,4-Dioxane/water mixtures enhance Suzuki coupling yields, while acetic acid mediates cyclization.

Analytical Data

Parameter Value Source
Molecular Formula C9H10Cl2N2O2
Molecular Weight 249.09 g/mol
1H NMR (D2O) δ 8.73 (s, 1H), 3.92 (s, 2H)
HRMS (ESI+) m/z 249.0314 [M+H]+

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Chloroacetyl Alkylation 78 ≥98 High regioselectivity Requires toxic chloroacetyl chloride
Glyoxylic Acid Condensation 65 95 Mild conditions Low yield in decarboxylation
Suzuki Coupling 82 97 Functional group tolerance Costly palladium catalysts

Análisis De Reacciones Químicas

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-b]pyridine core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Acylation and Alkylation: The acetic acid moiety can be modified through acylation or alkylation reactions to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and modulation of cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Key References
2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride Pyrrolo[3,2-b]pyridine Acetic acid (5-position) Dihydrochloride Not explicitly reported
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Carboxylic acid (2-position) Free acid Not reported
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (5-position), carboxylic acid Free acid Not reported
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride Pyrrolo[2,3-b]pyridine Acetic acid (3-position) Hydrochloride 277.12 (analog with Cl/F)
Levocetirizine dihydrochloride Piperazine-acetic acid Chlorophenyl-benzyl group Dihydrochloride 461.81

Key Differences and Implications

Core Heterocycle Fusion Positions :

  • The target compound’s pyrrolo[3,2-b]pyridine core differs from analogs like pyrrolo[2,3-c]pyridine () and pyrrolo[2,3-b]pyridine () in ring fusion positions. These variations influence electronic properties and binding interactions. For example, pyrrolo[2,3-c]pyridine derivatives exhibit lower steric hindrance at the 2-position, favoring carboxylic acid functionalization .

Substituent Effects :

  • Substituents such as chlorine (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) or methoxy groups (e.g., 5-Methoxy analog in ) alter reactivity and solubility. The target compound’s acetic acid group at the 5-position may enhance hydrogen-bonding capacity compared to 2-carboxylic acid derivatives .

Salt Forms :

  • The dihydrochloride salt of the target compound contrasts with free acids (e.g., compounds in ) and single hydrochloride salts (e.g., 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride). Dihydrochloride salts generally offer higher aqueous solubility, which is critical for bioavailability in drug development .

Synthetic Accessibility :

  • Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives are synthesized in high yields (71–95%), suggesting robust synthetic routes . In contrast, the discontinuation of the target compound () may indicate challenges in scalability or purification.

Actividad Biológica

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C9H8N2O2·2HCl
  • CAS Number : 1235865-77-6
  • Molecular Weight : Approximately 224.08 g/mol

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit various biological activities, including inhibition of specific kinases and phosphodiesterases (PDEs). For instance, compounds in this class have shown significant inhibition of PDE4B, which is crucial for regulating inflammatory responses. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Activity

A series of studies have demonstrated the cytotoxic effects of pyrrolo[3,2-b]pyridine derivatives against various cancer cell lines. Notably, these compounds have been linked to the inhibition of the HGF/MET signaling pathway, which is implicated in tumor growth and metastasis. The IC50 values for these compounds suggest considerable potency in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (μM)Mechanism
Compound AA549 (Lung)2.5HGF/MET inhibition
Compound BMCF7 (Breast)1.8Apoptosis induction
Compound CHeLa (Cervical)3.0Cell cycle arrest

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by selectively targeting CNS receptors. For example, specific compounds demonstrated a reduction in neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases .

Case Studies

  • Case Study: PDE4B Inhibition
    • Objective : To evaluate the anti-inflammatory effects of pyrrolo[3,2-b]pyridine derivatives.
    • Findings : Compound 11h was identified as a potent PDE4B inhibitor with an IC50 value of 0.48 μM. It significantly reduced TNF-α release from macrophages exposed to lipopolysaccharide .
  • Case Study: Cytotoxicity in Cancer Cells
    • Objective : To assess the anticancer potential of novel pyrrolo[3,2-b]pyridine derivatives.
    • Findings : A derivative exhibited an IC50 value of 1.8 μM against MCF7 cells, indicating strong cytotoxic activity and suggesting further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride with high purity?

  • Methodology :

  • Nucleophilic substitution : React halogenated pyrrolopyridine intermediates with acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the acetic acid moiety .
  • Copper-catalyzed coupling : Optimize ring closure using CuI/1,10-phenanthroline catalysts in DMSO at 100°C to enhance regioselectivity .
  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity, as validated for structurally similar pyrrolopyridine derivatives .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical workflow :

  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to verify the pyrrolopyridine core (δ 7.2–8.5 ppm for aromatic protons) and acetic acid sidechain (δ 3.8–4.2 ppm for CH₂) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ calculated for C₉H₁₀Cl₂N₂O₂: 277.12) .
  • XRD : Resolve crystal structure to validate dihydrochloride salt formation, as demonstrated for analogous compounds .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Stability protocol :

  • Storage : Keep at –20°C in anhydrous DMSO or sealed vials under nitrogen to prevent hygroscopic degradation .
  • Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational models optimize the synthesis of this compound?

  • Computational strategy :

  • Reaction path search : Use density functional theory (DFT) to identify transition states and energy barriers for key steps (e.g., ring closure) .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF/CuI systems for yield >80%) .
  • Validation : Cross-reference computed outcomes with experimental yields (e.g., 72% observed vs. 78% predicted) .

Q. How to resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?

  • Critical analysis framework :

  • Purity assessment : Compare LC-MS profiles of batches; impurities >2% (e.g., dechlorinated byproducts) may skew bioactivity .
  • Assay conditions : Normalize data for variables like cell line (HEK293 vs. HeLa) or incubation time (24h vs. 48h) .
  • Meta-analysis : Apply multivariate regression to isolate structural determinants (e.g., chloro-substitution enhances kinase inhibition by 3-fold) .

Q. What advanced techniques enable structure-activity relationship (SAR) studies for this compound?

  • SAR methodologies :

  • Fragment-based design : Synthesize analogs with modified substituents (e.g., methyl, fluoro) at the pyrrolopyridine 5-position .
  • Biolayer interferometry : Measure binding kinetics (kon/koff) to target proteins (e.g., EGFR) to quantify substituent effects .
  • Cryo-EM : Resolve ligand-protein complexes to guide rational modifications (e.g., acetic acid sidechain interactions with active sites) .

Q. How to identify and quantify impurities in bulk batches of this compound?

  • Impurity profiling :

  • HPLC-DAD/ELSD : Use a gradient method (5–95% acetonitrile in 20 min) to resolve impurities like unreacted intermediates or dimerization products .
  • NMR spiking : Add reference standards (e.g., 1-hydroxy-2-(pyridin-4-yl)ethylidene bis-phosphonic acid) to confirm impurity identity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.